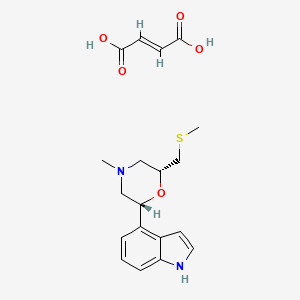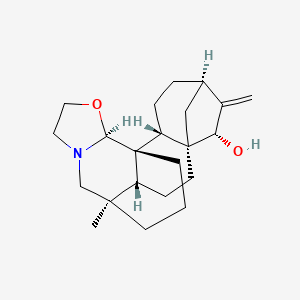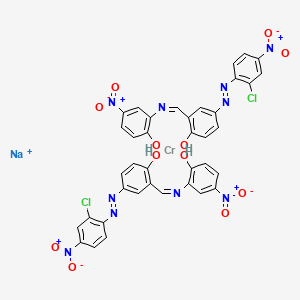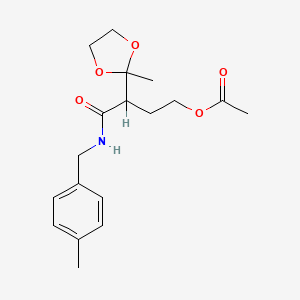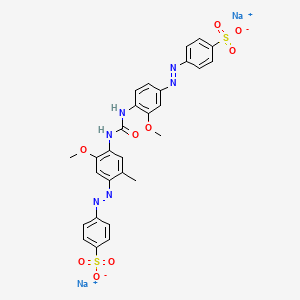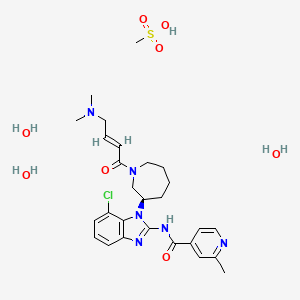
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 It is a derivative of lactic acid and hydrazide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzylidene moiety
Vorbereitungsmethoden
The synthesis of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,4-dichloro-alpha-methylbenzylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their interactions with various biological targets.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial strains and cancer cells
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide include other hydrazide derivatives such as isoniazid and nicotinic acid hydrazide. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Isoniazid: Primarily used as an anti-tuberculosis drug, it inhibits the synthesis of mycolic acids in mycobacteria.
Nicotinic acid hydrazide: Known for its antimicrobial properties, it targets various bacterial enzymes and pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and dichloro groups, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
128153-83-3 |
|---|---|
Molekularformel |
C12H14Cl2N2O2 |
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(15-16-11(17)12(2,3)18)9-5-4-8(13)6-10(9)14/h4-6,18H,1-3H3,(H,16,17)/b15-7- |
InChI-Schlüssel |
XAUBUNJBCYDYMK-CHHVJCJISA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C(C)(C)O)/C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(=NNC(=O)C(C)(C)O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
